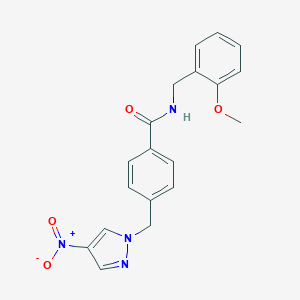
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as CCMI and has been studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CCMI involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, CCMI targets the enzyme histone deacetylase (HDAC), which is responsible for the regulation of gene expression. By inhibiting HDAC, CCMI can alter the expression of certain genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CCMI has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CCMI has also been shown to have anti-inflammatory and neuroprotective effects. CCMI has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, CCMI has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CCMI is its high purity and yield, which makes it an ideal compound for use in lab experiments. Additionally, CCMI has been extensively studied and its mechanism of action is well understood, which makes it an ideal compound for use in scientific research. However, one of the limitations of CCMI is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of CCMI. One area of research is the development of new synthesis methods that can increase the yield and purity of CCMI. Additionally, the potential applications of CCMI in the treatment of other diseases such as inflammation and neurodegenerative diseases are areas of interest for future research. Finally, the development of new derivatives of CCMI that have improved solubility and bioavailability is another area of interest for future research.
Synthesemethoden
The synthesis of CCMI involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, CCMI. This synthesis method has been optimized to yield high purity and yield of CCMI.
Wissenschaftliche Forschungsanwendungen
CCMI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CCMI is in the field of cancer research. CCMI has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. In addition to its anti-cancer properties, CCMI has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Eigenschaften
Produktname |
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C12H11Cl2N3O |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
4-chloro-N-[(2-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,15,18) |
InChI-Schlüssel |
WUFVAUVGOTZSIE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)